Clorhidrato de 2-amino-3-fenilpropanamida

Descripción general

Descripción

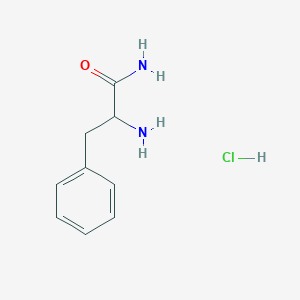

2-Amino-3-phenylpropanamide hydrochloride, also known as 2-Amino-3-phenylpropanamide hydrochloride, is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Resolución óptica

El compuesto se ha utilizado en la preparación de ácido treo-2-amino-3-hidroxi-3-fenilpropanoico ópticamente activo mediante resolución óptica . Este proceso implica la separación de una mezcla de enantiómeros en sus componentes.

Ciencia de los materiales

El compuesto se puede utilizar en la investigación de la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades únicas .

Síntesis química

“Clorhidrato de 2-amino-3-fenilpropanamida” se puede utilizar en síntesis química, sirviendo como bloque de construcción en la creación de moléculas más complejas .

Mecanismo De Acción

Target of Action

2-Amino-3-phenylpropanamide hydrochloride, also known as Phenylalanylamide , is a derivative of phenylalanine. It is believed to interact with the Genome polyprotein . .

Mode of Action

As a derivative of phenylalanine, it may interact with its target, the Genome polyprotein, resulting in changes at the molecular level

Biochemical Pathways

It is suggested that this compound may be involved in pathways related to bowel disease and diabetes . .

Pharmacokinetics

It is suggested that this compound has high gastrointestinal (gi) absorption . . These properties may influence the bioavailability of the compound.

Result of Action

As it interacts with the Genome polyprotein , it may induce changes at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

It is known that phenylalanine derivatives can participate in various biochemical reactions

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

As a derivative of phenylalanine, it may be involved in the phenylpropanoid pathway .

Actividad Biológica

2-Amino-3-phenylpropanamide hydrochloride, a compound with the molecular formula C9H12N2O·HCl, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an amine group and a phenyl group, which contribute to its biological activity. Its hydrochloride form enhances solubility in biological systems, making it a suitable candidate for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O·HCl |

| Molecular Weight | 196.66 g/mol |

| CAS Number | 1236267-49-4 |

| Solubility | Soluble in water |

1. Anticancer Properties

Research indicates that 2-amino-3-phenylpropanamide hydrochloride exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that this compound could induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death .

2. Antimicrobial Activity

The compound has also displayed antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2-amino-3-phenylpropanamide hydrochloride has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammation .

The biological activity of 2-amino-3-phenylpropanamide hydrochloride can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits certain kinases involved in cancer cell signaling pathways, leading to reduced cell growth.

- Receptor Modulation : It interacts with various receptors, potentially altering their signaling cascades, which is particularly relevant in inflammatory responses .

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with 2-amino-3-phenylpropanamide hydrochloride resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited the growth of both bacteria at concentrations ranging from 50 to 100 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives:

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| 2-Amino-N,N-diethyl-3-phenylpropanamide | 30 | Moderate Anticancer |

| N,N-Diallyl-2-amino-3-phenylpropanamide | 20 | Strong Antimicrobial |

These findings suggest that modifications to the phenyl group can enhance biological activity, paving the way for the development of more effective derivatives .

Propiedades

IUPAC Name |

2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507319 | |

| Record name | Phenylalaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-83-1 | |

| Record name | Phenylalaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.